2-(3,5-dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4/c1-15-11-16(2)13-17(12-15)28-14-20(25)22-8-4-9-24-21(26)7-6-18(23-24)19-5-3-10-27-19/h3,5-7,10-13H,4,8-9,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCPYOZNCAALRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3,5-Dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a furan moiety and a pyridazine ring, which are known to contribute to various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature and research findings.
- Molecular Formula : C23H24N6O3
- Molecular Weight : 432.5 g/mol
- CAS Number : 1058255-93-8
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with furan and pyridazine structures have been evaluated for their cytotoxic effects against various cancer cell lines.
- Cell Viability Assays :
- MTT Assay : This assay measures the metabolic activity of cells and is commonly used to evaluate the cytotoxic effects of compounds. In studies involving related compounds, significant reductions in cell viability were observed in human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines when treated with furan derivatives .
- IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 6.26 µM to 20.46 µM across different assays, indicating potent activity against tumor cells while showing lower toxicity towards normal cells .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, which have been explored in various studies.
- In Vitro Studies :
- Compounds structurally similar to this compound have demonstrated activity against bacterial strains such as E. coli and S. aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
- Minimum Inhibitory Concentration (MIC) : Related compounds showed MIC values indicating effective inhibition of bacterial growth.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
Case Studies
-
Study on Antitumor Activity :
A study conducted on a series of furan derivatives demonstrated that modifications at the phenoxy position significantly affected their cytotoxicity against A549 cells. The most active derivatives showed IC50 values below 10 µM, suggesting that structural optimization can enhance therapeutic efficacy . -
Antimicrobial Evaluation :
Another investigation assessed the antimicrobial properties of similar compounds against S. aureus and E. coli. The results indicated that certain substitutions on the furan ring improved antimicrobial potency, making these compounds candidates for further development in treating infections .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(3,5-dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide exhibit significant anticancer properties. For instance, a related compound demonstrated substantial growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% . This suggests that the compound may possess similar mechanisms of action.
Antimicrobial Activity
Research has shown that derivatives of the compound can exhibit antimicrobial properties. A study on related oxadiazol derivatives revealed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The molecular structure of this compound may contribute to these effects through specific interactions with microbial targets.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega highlighted the synthesis and biological evaluation of a series of compounds related to our target compound. These compounds showed promising anticancer activity against multiple cell lines with detailed molecular docking studies indicating favorable binding interactions with cancer-related targets .
Case Study 2: Antimicrobial Properties
In a comparative study on antimicrobial efficacy, derivatives of similar structures were tested for their ability to inhibit bacterial growth. The results indicated that modifications in the molecular structure significantly impacted their antimicrobial potency, suggesting avenues for further optimization of our compound for enhanced efficacy against resistant strains .
Comparison with Similar Compounds
Structural Features
Target Compound
- Core Structure: Acetamide linker with 3,5-dimethylphenoxy and pyridazinone-furan substituents.
- Key Functional Groups: 3,5-Dimethylphenoxy (electron-donating methyl groups at meta/para positions). Pyridazinone (six-membered ring with two adjacent nitrogen atoms and a ketone). Furan-2-yl (oxygen-containing heterocycle).
Compound 94 ()
- Core Structure : Indole-based acetamide with bromo, cyclopropanecarbonyl, and sulfamoyl groups.
- Cyclopropanecarbonyl (rigid, lipophilic group). N-(3,5-Difluorophenyl)sulfamoyl (polar sulfonamide with fluorinated aryl).
Compounds m, n, o ()
- Core Structure: Peptidomimetic backbones with 2,6-dimethylphenoxyacetamido groups.
- Key Functional Groups: 2,6-Dimethylphenoxy (steric hindrance due to ortho-methyl groups). Tetrahydro-pyrimidinone (hydrogen-bond acceptor). Stereochemical diversity (R/S configurations at multiple centers).
Physicochemical Properties (Hypothesized)
Key Structural Differences and Functional Impact
Phenoxy Substitution: 3,5-Dimethyl (target) vs. 2,6-Dimethyl (compounds m, n, o): The target’s symmetric substitution may improve solubility and reduce steric hindrance compared to ortho-methyl groups.
Heterocyclic Moieties: Pyridazinone-furan (target) vs. Indole-bromo (compound 94): The former may favor hydrogen bonding, while the latter’s halogenation increases electrophilicity.
Backbone Flexibility :
- The target’s propyl linker offers conformational flexibility, contrasting with compound 94’s rigid indole and compounds m, n, o’s peptide-like rigidity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
